molecular formula C14H20N2O4 B2902109 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea CAS No. 2034304-74-8

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Cat. No.: B2902109
CAS No.: 2034304-74-8
M. Wt: 280.324
InChI Key: VDMHPPYWAJZHEP-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an ethoxyphenyl group and a hydroxytetrahydrofuran moiety linked through a urea bond. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea typically involves a multi-step process. One common method starts with the preparation of the 4-ethoxyphenyl isocyanate, which is then reacted with a hydroxytetrahydrofuran derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The urea bond can be reduced under specific conditions to yield amine derivatives.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and urea groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
  • 1-(4-Ethoxyphenyl)-3-((3-hydroxy-2-methyltetrahydrofuran-3-yl)methyl)urea

Uniqueness

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the hydroxytetrahydrofuran moiety provides a versatile scaffold for further chemical modifications, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-2-20-12-5-3-11(4-6-12)16-13(17)15-9-14(18)7-8-19-10-14/h3-6,18H,2,7-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMHPPYWAJZHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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